2-(Tributylstannyl)pyrimidine

Catalog No.
S716524
CAS No.
153435-63-3
M.F
C16H30N2Sn
M. Wt
369.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tributylstannyl)pyrimidine

CAS Number

153435-63-3

Product Name

2-(Tributylstannyl)pyrimidine

IUPAC Name

tributyl(pyrimidin-2-yl)stannane

Molecular Formula

C16H30N2Sn

Molecular Weight

369.1 g/mol

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;

InChI Key

WTFFOOAJSDVASL-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC=N1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC=N1

The exact mass of the compound 2-(Tributylstannyl)pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Tributylstannyl)pyrimidine (CAS 153435-63-3) is an air- and moisture-stable organostannane reagent primarily used for the palladium-catalyzed Stille cross-coupling reaction. It serves as a robust and efficient building block for the regioselective introduction of the electron-deficient pyrimidine-2-yl moiety. This functionality is critical in the synthesis of complex organic molecules, particularly in medicinal chemistry for developing pharmaceutical agents and in materials science for creating π-conjugated polymers for organic electronics.

While seemingly similar, substituting 2-(tributylstannyl)pyrimidine with pyrimidine-2-boronic acid (for Suzuki coupling) or attempting direct C2 functionalization of 2,4-dichloropyrimidine are not equivalent procurement decisions. The choice of coupling reaction is critical, as Stille coupling often succeeds where Suzuki fails, particularly with electron-deficient heterocycles or sterically demanding substrates. Furthermore, the intrinsic reactivity of dihalopyrimidines favors substitution at the C4 position, making the use of a pre-functionalized C2 reagent like 2-(tributylstannyl)pyrimidine essential for achieving predictable C2-selectivity and avoiding costly isomeric separation. Therefore, this specific reagent provides a level of process control and reactivity that alternative pathways cannot reliably guarantee.

Superior Yields with Coordinating and Sterically Hindered Substrates vs. Suzuki Coupling

In head-to-head comparisons for the synthesis of functionalized diazocines, Stille coupling using a stannylated precursor consistently outperformed Suzuki coupling with the analogous boronic acid for challenging substrates. For coupling partners containing coordinating groups like aldehydes or esters, the Stille reaction provided high yields (80-91%) where the Suzuki coupling was only moderately effective (39-59%). Similarly, with the sterically hindered 1-bromo-2-isopropylbenzene, the Stille reaction achieved an 86% yield, significantly higher than the 60% yield obtained via the Suzuki pathway.

Evidence DimensionReaction Yield
Target Compound Data80-91% yield (with coordinating groups); 86% yield (with sterically hindered aryl bromide)
Comparator Or BaselinePyrimidine boronic acid (Suzuki coupling): 39-59% yield (with coordinating groups); 60% yield (with sterically hindered aryl bromide)
Quantified DifferenceUp to +42% absolute yield for coordinating substrates; +26% absolute yield for sterically hindered substrates
ConditionsPalladium-catalyzed cross-coupling reaction with various aryl bromides. Stille: Pd(PPh3)4, AsPh3, dioxane. Suzuki: Pd(OAc)2, XPhos, K3PO4, THF/H2O.

For complex syntheses involving sensitive functional groups or steric hindrance, this reagent provides a more robust and higher-yielding pathway, reducing waste and improving process efficiency.

Enables Predictable C2-Regioselectivity, Bypassing C4-Reactivity Bias of Dihalopyrimidines

Cross-coupling reactions on 2,4-dihalopyrimidines overwhelmingly favor substitution at the C4 position due to the higher reactivity of the C4-halogen bond toward oxidative addition. Multiple studies on Suzuki couplings with 2,4-dichloropyrimidine confirm this strong C4 preference. Attempting to force C2 selectivity often requires complex catalyst systems or results in isomeric mixtures. By using 2-(tributylstannyl)pyrimidine, the site of coupling is pre-determined, providing a direct and highly reliable synthetic route to 2-substituted pyrimidines without the need for extensive purification to remove C4-substituted isomers.

Evidence DimensionRegiochemical Outcome
Target Compound DataExclusive C2-functionalization
Comparator Or BaselineDirect coupling with 2,4-dichloropyrimidine: Preferential C4-functionalization
Quantified DifferenceQualitatively changes reaction outcome from C4-selective to exclusively C2-selective
ConditionsPalladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).

This reagent ensures process control and batch-to-batch reproducibility by eliminating the risk of forming difficult-to-separate regioisomers, simplifying downstream processing and purification.

Critical Monomer for n-Type Conjugated Polymers in Organic Electronics

The electron-deficient nature of the pyrimidine ring makes it a crucial building block for creating electron-transporting (n-type) and ambipolar conjugated polymers. Stille polymerization is a primary method for synthesizing these high-performance materials. Incorporating the pyrimidine-2-yl unit via 2-(tributylstannyl)pyrimidine allows for precise tuning of the polymer's electronic properties, such as lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is essential for efficient electron injection and transport in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Evidence DimensionElectronic Functionality
Target Compound DataProvides an electron-deficient (acceptor) unit for n-type or ambipolar polymer backbones
Comparator Or BaselineMore electron-rich stannylated heterocycles (e.g., thiophene, furan): Typically used for p-type (hole-transporting) materials
Quantified DifferenceEnables synthesis of materials with electron-transporting capability, a distinct function from polymers made with electron-rich monomers
ConditionsStille polycondensation for the synthesis of π-conjugated polymers for organic electronic devices.

For researchers developing advanced organic semiconductors, this specific monomer is a necessary precursor to achieve n-type electronic behavior, a critical requirement for complementary circuits and efficient solar cells.

Synthesis of Kinase Inhibitors and Other Complex Drug Candidates

This reagent is the right choice for late-stage functionalization or key intermediate synthesis where a 2-pyrimidinyl group must be installed onto a substrate that is sensitive to boronic acid instability or contains functional groups (e.g., aldehydes, esters) that give low yields in Suzuki reactions.

Development of Electron-Transporting Polymers for Organic Electronics

In materials science, this compound is the appropriate monomer for Stille polymerization to create well-defined, electron-deficient conjugated polymers intended for use as n-type semiconductors in OFETs, OPVs, and sensors.

Predictable Synthesis of 2-Substituted Pyrimidine Libraries

For high-throughput synthesis or medicinal chemistry campaigns requiring a library of 2-substituted pyrimidines, using this reagent ensures unambiguous C2-functionalization, avoiding the regioselectivity issues and complex purification associated with direct coupling to 2,4-dichloropyrimidine.

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.56%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (95.12%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (95.12%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (95.12%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

2-(Tributylstannanyl)pyrimidine

Dates

Last modified: 08-15-2023

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